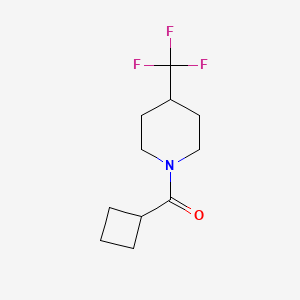

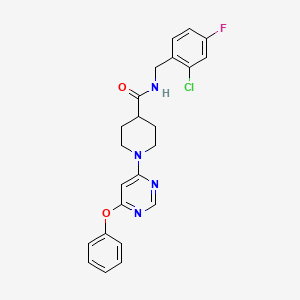

![molecular formula C21H20N4 B2940546 N,3-diphenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890626-39-8](/img/structure/B2940546.png)

N,3-diphenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N,3-diphenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine” is a compound that belongs to the pyrazolo[1,5-a]pyrimidine class . It has been identified as a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates anti-tumor effects in human tumor xenografts following oral administration .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been reported in several studies . For instance, a family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . In another study, approximately 70 novel 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines were synthesized .Applications De Recherche Scientifique

Antitumor Applications

Pyrazolo[1,5-a]pyrimidine derivatives have been identified as a significant scaffold in medicinal chemistry due to their antitumor properties. The structural versatility of these compounds allows for various synthetic modifications, enhancing their potential as anticancer agents. The ability to target specific cancer cell lines makes them valuable in the design of new oncological therapies .

Enzymatic Inhibitory Activity

These compounds exhibit enzymatic inhibitory activity, which can be harnessed in the development of drugs aimed at specific enzymes involved in disease processes. By inhibiting these enzymes, the compounds can interfere with the disease’s progression, offering a pathway to novel treatments .

Material Science

The significant photophysical properties of pyrazolo[1,5-a]pyrimidines have attracted attention in material science. Their application in the development of new materials with unique optical and electronic properties is a promising field of research .

Organic Synthesis

In organic synthesis, these compounds serve as a functional scaffold. Their rigid and planar structure is advantageous for combinatorial library design and drug discovery, providing a platform for the synthesis of a wide range of biologically active molecules .

Dearomatization Studies

The dearomatization of pyrazolo[1,5-a]pyrimidines leads to the formation of new compounds with different biological activities. This process is crucial for understanding the reactivity and interaction of these compounds with biological targets .

Conformational Analysis

Conformational analysis of pyrazolo[1,5-a]pyrimidines, especially when substituted at positions five and seven, is vital for the development of active small molecules. The ability to adjust to the active site of a target makes them suitable candidates for drug design .

Structural Lability for Target Adjustment

The structural lability of certain derivatives, particularly trans-configured tetrahydropyrazolo[1,5-a]pyrimidines, allows them to adjust to the active sites of biological targets. This adaptability is essential for the development of molecules with high specificity and efficacy .

Synthetic Transformations

The synthesis and post-functionalization of pyrazolo[1,5-a]pyrimidines are areas of ongoing research. New synthetic routes enhance the structural diversity of these compounds, which is crucial for discovering new applications and improving existing ones .

Mécanisme D'action

Target of Action

Pyrazolo[1,5-a]pyrimidines are a large family of N-heterocyclic compounds that have shown significant impact in medicinal chemistry . They have been found to exhibit various biological activities, including anticancer potential and enzymatic inhibitory activity . .

Biochemical Pathways

Again, without knowing the specific targets, it’s challenging to identify the exact biochemical pathways affected by this compound. Given the reported anticancer and enzymatic inhibitory activities of related compounds , it’s possible that this compound could affect pathways related to cell proliferation or enzyme function.

Orientations Futures

The future directions for the research and development of “N,3-diphenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine” and similar compounds could involve further exploration of their potential as inhibitors of cyclin-dependent protein kinases for the treatment of cancer . Additionally, their potential as heat-resistant explosives could also be explored .

Propriétés

IUPAC Name |

N,3-diphenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4/c1-2-9-18-14-20(23-17-12-7-4-8-13-17)25-21(24-18)19(15-22-25)16-10-5-3-6-11-16/h3-8,10-15,23H,2,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWSORAKQGSZUHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(C=NN2C(=C1)NC3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

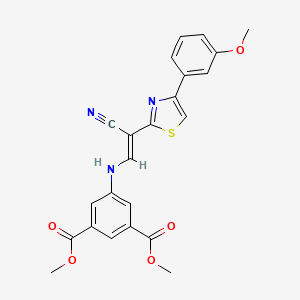

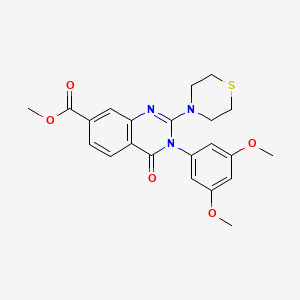

![2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-(4-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2940471.png)

![(4S)-4-[[(2S)-2-Acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-3-(4-nitroanilino)-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/no-structure.png)

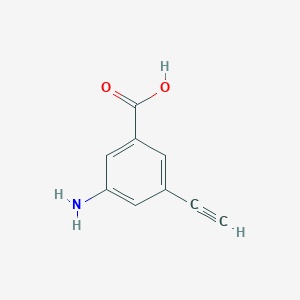

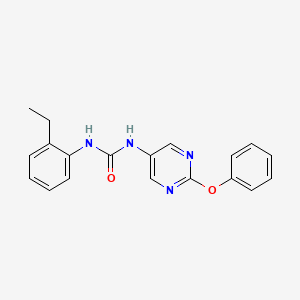

![8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B2940477.png)

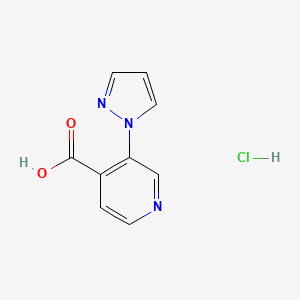

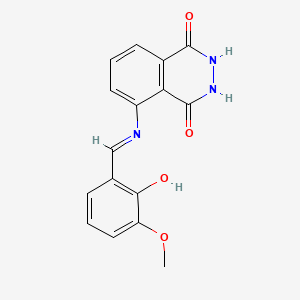

![N-benzyl-2-[(2,3-dichlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2940478.png)

![4-methoxy-N-{1-[(3-methylphenoxy)acetyl]piperidin-4-yl}benzenesulfonamide](/img/structure/B2940480.png)

![benzyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2940484.png)